molecular formula C22H24N4O4 B4237516 6-(4-Benzylpiperidin-1-yl)-1,4-dimethyl-7-nitro-1,4-dihydroquinoxaline-2,3-dione

6-(4-Benzylpiperidin-1-yl)-1,4-dimethyl-7-nitro-1,4-dihydroquinoxaline-2,3-dione

Cat. No.: B4237516
M. Wt: 408.4 g/mol
InChI Key: OBKGJIYJQKOQHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Benzylpiperidin-1-yl)-1,4-dimethyl-7-nitro-1,4-dihydroquinoxaline-2,3-dione is a complex organic compound with a unique structure that includes a quinoxalinedione core, a piperidinyl group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Benzylpiperidin-1-yl)-1,4-dimethyl-7-nitro-1,4-dihydroquinoxaline-2,3-dione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the quinoxalinedione core, the introduction of the piperidinyl group, and the nitration process. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes scaling up the reaction conditions, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-(4-Benzylpiperidin-1-yl)-1,4-dimethyl-7-nitro-1,4-dihydroquinoxaline-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The quinoxalinedione core can be reduced to form different derivatives.

    Substitution: The piperidinyl group can be substituted with other functional groups to modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are often used to facilitate these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 6-(4-benzyl-1-piperidinyl)-1,4-dimethyl-7-amino-1,4-dihydro-2,3-quinoxalinedione.

Scientific Research Applications

6-(4-Benzylpiperidin-1-yl)-1,4-dimethyl-7-nitro-1,4-dihydroquinoxaline-2,3-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-Benzylpiperidin-1-yl)-1,4-dimethyl-7-nitro-1,4-dihydroquinoxaline-2,3-dione involves its interaction with specific molecular targets and pathways. The nitro group and the quinoxalinedione core play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-benzyl-1-piperidinyl)-6-phenylthieno(2,3-d)pyrimidine
  • 4-(4-benzyl-1-piperidinyl)-2,6-diphenylthieno(2,3-d)pyrimidine
  • 4-(4-benzyl-1-piperazinyl)-6-(4-benzyl-1-piperidinyl)-5-pyrimidinamine

Uniqueness

6-(4-Benzylpiperidin-1-yl)-1,4-dimethyl-7-nitro-1,4-dihydroquinoxaline-2,3-dione is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.

Properties

IUPAC Name

6-(4-benzylpiperidin-1-yl)-1,4-dimethyl-7-nitroquinoxaline-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4/c1-23-17-13-19(20(26(29)30)14-18(17)24(2)22(28)21(23)27)25-10-8-16(9-11-25)12-15-6-4-3-5-7-15/h3-7,13-14,16H,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBKGJIYJQKOQHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C=C2N(C(=O)C1=O)C)[N+](=O)[O-])N3CCC(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-Benzylpiperidin-1-yl)-1,4-dimethyl-7-nitro-1,4-dihydroquinoxaline-2,3-dione
Reactant of Route 2
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6-(4-Benzylpiperidin-1-yl)-1,4-dimethyl-7-nitro-1,4-dihydroquinoxaline-2,3-dione
Reactant of Route 3
6-(4-Benzylpiperidin-1-yl)-1,4-dimethyl-7-nitro-1,4-dihydroquinoxaline-2,3-dione
Reactant of Route 4
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6-(4-Benzylpiperidin-1-yl)-1,4-dimethyl-7-nitro-1,4-dihydroquinoxaline-2,3-dione
Reactant of Route 5
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6-(4-Benzylpiperidin-1-yl)-1,4-dimethyl-7-nitro-1,4-dihydroquinoxaline-2,3-dione
Reactant of Route 6
6-(4-Benzylpiperidin-1-yl)-1,4-dimethyl-7-nitro-1,4-dihydroquinoxaline-2,3-dione

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